molecular formula C10H12FNO4S B8646881 2-Fluoro-5-(propylsulfonamido)benzoic acid

2-Fluoro-5-(propylsulfonamido)benzoic acid

Cat. No. B8646881
M. Wt: 261.27 g/mol
InChI Key: IRDDYXPNKUGCHF-UHFFFAOYSA-N
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Patent
US08394795B2

Procedure details

Propane-1-sulfonyl chloride (0.0871 mL, 0.774 mmol) was dissolved in 10% Na2CO3 (1.65 mL, 1.55 mmol) at room temperature. 5-Amino-2-fluorobenzoic acid (0.100 g, 0.645 mmol) was added and heated to 60° C. overnight. Propane-1-sulfonyl chloride (0.0871 mL, 0.774 mmol) was added again, and the reaction mixture was heated at 60° C. for another hour. The reaction mixture was cooled to room temperature, diluted with water, taken to a pH of 10 with 10% Na2CO3 and extracted with DCM (2×). The reaction mixture was then taken to a pH of 2 with 1N HCl, extracted with DCM (3×) and concentrated to a solid, 2-fluoro-5-(propylsulfonamido)benzoic acid (29%).
Quantity
0.0871 mL
Type
reactant
Reaction Step One
Quantity
1.65 mL
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step Two
Quantity
0.0871 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([S:4](Cl)(=[O:6])=[O:5])[CH2:2][CH3:3].C([O-])([O-])=O.[Na+].[Na+].[NH2:14][C:15]1[CH:16]=[CH:17][C:18]([F:24])=[C:19]([CH:23]=1)[C:20]([OH:22])=[O:21]>O>[F:24][C:18]1[CH:17]=[CH:16][C:15]([NH:14][S:4]([CH2:1][CH2:2][CH3:3])(=[O:6])=[O:5])=[CH:23][C:19]=1[C:20]([OH:22])=[O:21] |f:1.2.3|

Inputs

Step One
Name
Quantity
0.0871 mL
Type
reactant
Smiles
C(CC)S(=O)(=O)Cl
Name
Quantity
1.65 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Step Two
Name
Quantity
0.1 g
Type
reactant
Smiles
NC=1C=CC(=C(C(=O)O)C1)F
Step Three
Name
Quantity
0.0871 mL
Type
reactant
Smiles
C(CC)S(=O)(=O)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated at 60° C. for another hour
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (2×)
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (3×)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a solid, 2-fluoro-5-(propylsulfonamido)benzoic acid (29%)

Outcomes

Product
Name
Type
Smiles
FC1=C(C(=O)O)C=C(C=C1)NS(=O)(=O)CCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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